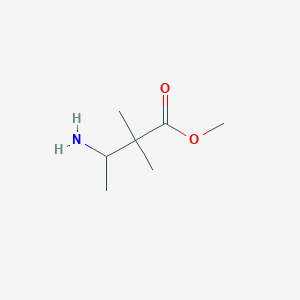

Methyl 3-amino-2,2-dimethylbutanoate

Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters are a fundamental class of compounds in organic chemistry, serving as protected forms of amino acids. The esterification of the carboxylic acid group allows for selective reactions at the amino group, a crucial step in peptide synthesis and other derivatizations. Methyl 3-amino-2,2-dimethylbutanoate belongs to the subclass of β-amino acid esters, where the amino group is attached to the carbon atom beta to the carbonyl group. This β-arrangement, as opposed to the α-position in proteinogenic amino acids, leads to a more flexible backbone when incorporated into peptide chains. The gem-dimethyl substitution at the adjacent α-position further imparts conformational constraints, making it a valuable building block for creating novel molecular structures.

Significance as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a versatile platform for the synthesis of more complex molecules. The amino group can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. The steric bulk of the 2,2-dimethyl groups can influence the stereoselectivity of reactions at adjacent centers, making it a useful tool in asymmetric synthesis. The synthesis of N-acylated, gem-disubstituted amino acids is a known challenge, and methods to produce such sterically hindered compounds are of significant interest. nih.gov

Overview of Research Domains

The unique properties of this compound and related β-amino acid esters make them relevant to several research domains:

Medicinal Chemistry : β-Amino acids are key components in the design of peptidomimetics, which are molecules that mimic the structure of peptides but have improved stability against enzymatic degradation. acs.orgpeptide.com Peptides containing β-amino acids can adopt stable secondary structures, such as helices and turns, making them valuable for developing new therapeutic agents. wikipedia.org The incorporation of sterically hindered β-amino acids can further enhance proteolytic stability.

Polymer Science : Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers with significant potential in drug delivery and gene therapy. nih.govbohrium.comnih.gov These polymers are often synthesized through the Michael addition of amines to diacrylate esters. acs.org The properties of PBAEs, such as their biodegradability and pH-responsiveness, can be tailored by the choice of the amine and acrylate (B77674) monomers. bohrium.com this compound could serve as a precursor to novel monomers for the synthesis of functional PBAEs.

Materials Science : The rigid and well-defined conformations of peptides containing β-amino acids can be exploited to create novel biomaterials with ordered structures. The self-assembly of these peptides can lead to the formation of nanotubes, vesicles, and gels with potential applications in nanotechnology and tissue engineering.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUUPJAZVLZSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60531865 | |

| Record name | Methyl 3-amino-2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88413-76-7 | |

| Record name | Methyl 3-amino-2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Methyl 3 Amino 2,2 Dimethylbutanoate

Hydrolytic Cleavage Mechanisms

The hydrolysis of Methyl 3-amino-2,2-dimethylbutanoate involves the cleavage of its ester linkage to yield 3-amino-2,2-dimethylbutanoic acid and methanol (B129727). This transformation can proceed via different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a methanol molecule to yield the carboxylic acid. The presence of the amino group, which will be protonated to an ammonium (B1175870) ion under acidic conditions, can influence the reaction rate through inductive effects.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and directly attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid in a rapid, irreversible acid-base reaction to form a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Intramolecular Catalysis: The proximity of the amino group at the C3 position allows for the possibility of intramolecular catalysis, particularly in neutral or mildly acidic conditions. The lone pair of the amino group can act as an internal nucleophile, attacking the ester carbonyl to form a cyclic tetrahedral intermediate. While direct formation of a stable four-membered ring (azetidinone) is less common, the amino group can facilitate hydrolysis by acting as a general base or by stabilizing intermediates. However, the significant steric hindrance from the two methyl groups at the C2 position may impede both intermolecular and intramolecular attacks at the carbonyl center, thereby reducing the rate of hydrolysis compared to less hindered analogues.

Nucleophilic Addition and Substitution Pathways

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH3).

Common nucleophilic substitution reactions for esters like this compound include:

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can form the corresponding amide. This reaction often requires heat or catalysis. The internal amino group of another molecule of this compound could potentially act as a nucleophile, leading to dimer or polymer formation under certain conditions.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methoxy group can be exchanged for a different alkoxy group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol (3-amino-2,2-dimethylbutan-1-ol). The reaction proceeds via nucleophilic addition of a hydride ion, followed by elimination of the methoxide and a second hydride addition to the intermediate aldehyde.

The primary amino group on the molecule can also act as a nucleophile in other reactions, such as alkylation or acylation, to form secondary or tertiary amines or amides, respectively.

Enolate Chemistry and Carbon-Carbon Bond Formation

Enolate formation is a critical step for many carbon-carbon bond-forming reactions involving carbonyl compounds. An enolate is formed by the deprotonation of an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group).

For this compound, the carbon alpha to the ester carbonyl is the C2 carbon. This carbon is substituted with two methyl groups and has no alpha-hydrogens. Therefore, it is not possible to form a conventional ester enolate at the C2 position of this molecule.

Aldol Reactions of Ester Enolates

The Aldol reaction involves the nucleophilic addition of an enolate to an aldehyde or ketone. Since this compound cannot form an enolate at the alpha-carbon, it cannot act as the nucleophilic partner in a traditional Aldol reaction or a self-condensation reaction.

Condensation with Carbonyl Compounds

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, producing a β-keto ester. A key requirement for the nucleophilic ester in a Claisen condensation is the presence of at least two alpha-hydrogens. As this compound has no alpha-hydrogens, it cannot undergo a self-Claisen condensation.

However, in a Crossed Claisen Condensation , an ester that lacks alpha-hydrogens can serve as the electrophilic "acceptor" component. libretexts.orglibretexts.org In a hypothetical reaction, if this compound were reacted with an enolizable ester (e.g., ethyl acetate) in the presence of a strong base, the enolate of ethyl acetate (B1210297) would act as the nucleophile, attacking the carbonyl carbon of this compound. This would result in a β-keto ester product after the elimination of methoxide.

| Reactant 1 (Enolizable Ester) | Reactant 2 (Non-enolizable Acceptor) | Base | Product Type |

| Ethyl Acetate | This compound | Sodium Ethoxide | β-Keto Ester |

| Ethyl Propanoate | This compound | Sodium Ethoxide | Substituted β-Keto Ester |

This reactivity highlights that while the compound cannot initiate condensation by forming an enolate, it can participate as an electrophile in such reactions.

Radical Reaction Mechanisms

Nitrate (B79036) Radical Addition to Alkene Moieties (Conceptual Application)

While this compound itself is a saturated molecule, we can conceptually consider the reaction of a nitrate radical (NO₃•) with a hypothetical unsaturated analogue, such as Methyl 3-amino-2,2-dimethylbut-3-enoate, to understand potential radical reaction pathways. The nitrate radical is an important atmospheric oxidant, particularly during nighttime.

The mechanism for the addition of a nitrate radical to an alkene involves the attack of the radical on the electron-rich carbon-carbon double bond. This addition can proceed via two pathways, leading to the formation of two possible isomeric nitrooxy-alkyl radicals. The regioselectivity of the addition would be influenced by the stability of the resulting radical intermediate.

Conceptual Reaction Pathway:

Initiation: The reaction begins with the addition of the NO₃• radical to the C=C double bond of the hypothetical alkene.

Radical Intermediate Formation: This addition breaks the pi bond and forms a new carbon-oxygen bond, resulting in a carbon-centered radical on the adjacent carbon.

Propagation/Termination: In an oxygen-rich environment, this alkyl radical would rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions with other atmospheric species (e.g., NO, NO₂, other RO₂• radicals), leading to the formation of various nitrogen-containing organic compounds, such as organic nitrates and carbonyls.

This conceptual application illustrates a potential atmospheric degradation pathway for unsaturated compounds with a similar carbon skeleton, highlighting the role of radical additions in transforming organic molecules.

Stereochemical Control in Reaction Pathways

The ability to dictate the stereochemistry at the C3 position of the this compound backbone is of paramount importance in asymmetric synthesis. The gem-dimethyl group at the C2 position introduces a significant steric hindrance, which in turn plays a crucial role in directing the approach of reagents and influencing the stability of transition states. This section explores two key strategies for achieving stereocontrol: leveraging the intramolecular effects of neighboring groups and employing external chiral directing groups.

Neighboring Group Participation Effects

Neighboring group participation (NGP) refers to the intramolecular interaction of a functional group with a reaction center, which can significantly influence the rate and stereochemical course of a reaction. In derivatives of this compound, both the amino and ester functionalities, or modifications thereof, can act as participating groups.

The participation of a neighboring group typically proceeds through the formation of a cyclic intermediate, which shields one face of the molecule from attack by an external nucleophile. This mechanism often results in a net retention of configuration at the reaction center, as it involves two successive inversions of stereochemistry.

For instance, an N-acyl or other suitably substituted amino group at the C3 position can act as an internal nucleophile. In a nucleophilic substitution reaction at a nearby carbon, this nitrogen functionality can attack the electrophilic center, forming a transient cyclic intermediate, such as an aziridinium (B1262131) or a larger ring structure. The steric bulk of the 2,2-dimethyl groups can influence the facility of this ring formation and the subsequent regioselectivity of the ring-opening by an external nucleophile.

Table 1: Influence of Neighboring Groups on Stereochemical Outcome

| Participating Group | Reaction Type | Intermediate | Stereochemical Outcome |

| N-Acyl Amino | Nucleophilic Substitution | Cyclic Amide Intermediate | Retention |

| Ester Carbonyl | Nucleophilic Substitution | Dioxolenium Ion | Retention |

This table provides a generalized overview of the expected stereochemical outcomes based on the principles of neighboring group participation. The actual outcomes can be influenced by specific reaction conditions and the nature of the substituents.

Chiral Auxiliary Directing Mechanisms

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy is a cornerstone of asymmetric synthesis and has been widely applied to the synthesis of β-amino acids and their derivatives.

In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary is typically attached to the amino or carboxyl group. The inherent chirality and steric bulk of the auxiliary create a diastereomeric complex where one face of the reactive center is effectively shielded from reagent approach.

One of the most successful classes of chiral auxiliaries for this purpose are the oxazolidinones, often referred to as Evans auxiliaries. When an N-acyl derivative of this compound is prepared using a chiral oxazolidinone, the resulting imide can undergo highly diastereoselective reactions. For example, the enolate formed from this imide will adopt a conformation where the auxiliary directs the approach of an electrophile to the less hindered face. The gem-dimethyl group at the C2 position would further enhance this facial bias by restricting the conformational freedom of the enolate.

Another commonly used class of chiral auxiliaries are those derived from chiral amino alcohols, such as pseudoephedrine. Amides formed between these auxiliaries and the butanoic acid backbone can direct the stereoselective alkylation at the α-carbon (C2) or other reactions in the vicinity. The steric environment created by the auxiliary, in concert with the gem-dimethyl groups, dictates the trajectory of the incoming reagent, leading to high diastereoselectivity.

Table 2: Common Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Esters

| Chiral Auxiliary | Point of Attachment | Typical Reaction | Mechanism of Stereodirection |

| Evans Oxazolidinones | Nitrogen (as N-acyl) | Enolate Alkylation, Aldol Reactions | Steric shielding of one enolate face |

| Pseudoephedrine | Nitrogen (as amide) | Enolate Alkylation | Steric hindrance directing electrophile approach |

| Camphorsultam | Nitrogen (as N-acyl) | Diels-Alder, Michael Additions | Conformational rigidity and steric blocking |

This table summarizes common chiral auxiliaries and their general application in asymmetric synthesis relevant to the preparation of chiral β-amino esters.

Derivatization and Structural Modification of Methyl 3 Amino 2,2 Dimethylbutanoate

Formation of Amino Acid Derivatives and Peptidomimetics

The unique structure of Methyl 3-amino-2,2-dimethylbutanoate, characterized by the bulky tert-butyl group adjacent to the amine, makes it an important component in the design of amino acid derivatives and peptidomimetics. medchemexpress.com Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govwikipedia.org

The incorporation of unnatural amino acids with conformational constraints is a key strategy in the development of peptidomimetics. nih.govnih.gov The gem-dimethyl group of the butanoate moiety provides significant steric hindrance, which can restrict the conformational flexibility of a peptide chain. This restriction can help to lock the molecule into a specific three-dimensional structure that is optimal for binding to a biological target. upc.edu

The synthesis of derivatives typically involves the reaction of the primary amino group with various electrophiles. Standard peptide coupling reactions can be employed to form amide bonds with other amino acids or carboxylic acids, integrating the 2,2-dimethylbutanoate structure into a larger peptide-like framework. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle for further modification. These synthetic strategies allow for the creation of a diverse library of peptidomimetics with potential applications in drug discovery. nih.gov

Synthesis of Butanoate-Containing Analogues

The butanoate framework is a common feature in a variety of synthetic compounds, where it is often conjugated with other molecular scaffolds to modulate activity and physicochemical properties.

A significant class of derivatives is formed by the conjugation of this compound with an indazole moiety, specifically through an amide linkage at the 3-position of the indazole ring. The synthesis of these conjugates generally involves the coupling of 1H-indazole-3-carboxylic acid with the amino group of this compound. researchgate.net This reaction is typically facilitated by standard amide bond-forming reagents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide hydrochloride (EDC.HCl) in a suitable solvent like N,N-Dimethylformamide (DMF).

The resulting compounds, such as Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, are characterized by the rigid, aromatic indazole core linked to the sterically demanding butanoate tail. nih.gov The indazole ring system itself is a crucial heterocyclic skeleton found in many compounds with potent pharmacological activities. researchgate.netnih.gov By combining these two moieties, chemists can explore new chemical space and develop novel compounds with tailored properties.

| Reactants | Coupling Agents | Product | Reference |

| 1H-Indazole-3-carboxylic acid | EDC.HCl, HOBT, TEA | Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | nih.gov |

| This compound |

Table 1: Representative synthesis of Indazole-3-carboxamide conjugates.

The methyl 3,3-dimethylbutanoate (B8739618) (MDMB) moiety is a frequently encountered structural component in a class of novel psychoactive substances known as synthetic cannabinoid receptor agonists (SCRAs). nih.gov These molecules are characterized by a complex structure typically consisting of a core (like indole (B1671886) or indazole), a tail, a linker, and a linked group. nih.gov The this compound portion often serves as the "linked group," where it is attached via an amide or ester linkage to the core.

| SCRA Derivative | Chemical Name | Reference |

| MDMB-CHMINACA | Methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | gla.ac.uk |

| MDMB-CHMICA | Methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | gla.ac.uk |

Table 2: Examples of SCRA derivatives containing the Methyl 3,3-dimethylbutanoate moiety.

Beyond its use in complex conjugates, this compound is a precursor for a variety of substituted amino acid esters. The primary amino group is a key site for derivatization. General methods for the esterification of amino acids, often using reagents like trimethylchlorosilane in methanol (B129727), provide efficient routes to the parent ester. nih.govnih.govresearchgate.net

Once formed, the ester can undergo further reactions. For instance, N-arylation can be achieved through palladium-catalyzed coupling reactions with aryl triflates, introducing an aromatic substituent onto the nitrogen atom. researchgate.net This and other N-substitution reactions allow for the fine-tuning of the molecule's electronic and steric properties. These modifications are fundamental in medicinal chemistry for building structure-activity relationships (SAR) and optimizing lead compounds.

Synthesis of Heterocyclic Systems Incorporating Butanoate Moieties

The carbon skeleton of 2,2-dimethylbutanoate can be utilized as a foundational element in the construction of more complex heterocyclic systems. These synthetic strategies often involve multi-step sequences where the butanoate derivative is transformed into a key intermediate for cyclization.

The 2,2-dimethylbutanoate framework is integral to the synthesis of seven-membered heterocyclic rings, specifically 1,2-thiazepan-6-one 1,1-dioxides, also known as ε-sultams. chemrxiv.org A synthetic route to these compounds begins with the conversion of α,α-dimethyl-γ-butyrolactone into methyl 4-bromo-2,2-dimethylbutanoate. chemrxiv.org This bromo-ester serves as a key alkylating agent.

In the subsequent steps, the bromo-ester reacts with N-monosubstituted methanesulfonamides. The resulting intermediate then undergoes an intramolecular cyclization reaction, typically promoted by a strong base like potassium tert-butoxide (t-BuOK), to form the desired 5,5-dimethyl-substituted 1,2-thiazepan-6-one 1,1-dioxide ring system. chemrxiv.org The carbonyl group and the activated methylene (B1212753) group within the newly formed ε-sultam ring offer further opportunities for derivatization, enabling the synthesis of fused heterocyclic systems such as pyrazolo- and pyrimido-fused ε-sultams. chemrxiv.org This demonstrates the utility of the butanoate structure not just as a side chain but as a core component of a larger heterocyclic scaffold.

Absence of Research Findings on the Polymeric Applications and Monomer Derivatization of this compound

Despite a comprehensive search of scientific literature and chemical databases, no research or data has been found regarding the derivatization and structural modification of this compound for polymeric applications. The investigation specifically sought to uncover information related to its use as a monomer and its subsequent polymerization, as outlined in the requested article structure.

The search included targeted queries for the synthesis of polymers from this specific compound, its derivatization for the creation of polymeric materials, and its potential inclusion in polymer chains such as polyamides or polyesters. Broader searches encompassing the polymerization of related β-amino acid esters were also conducted to identify analogous chemical pathways. These efforts did not yield any information pertinent to this compound.

General information on a class of polymers known as poly(β-amino esters) exists; however, the synthesis methods for these polymers, typically involving the Michael addition of amines to diacrylates, are not applicable to the structure of this compound.

Therefore, it is concluded that the use of this compound as a monomer for polymeric applications is not a documented area of scientific research. Consequently, no data tables or detailed research findings can be provided for the specified topic.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a powerful method for the unambiguous determination of the molecular structure of "Methyl 3-amino-2,2-dimethylbutanoate" by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of "this compound". The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) and coupling constants (J) in ¹H NMR reveal the connectivity of neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two geminal methyl groups at the C2 position are chemically equivalent and would likely appear as a sharp singlet. The protons of the aminomethylene group (CH₂-N) and the methoxy (B1213986) group (-OCH₃) would also produce characteristic signals. The chemical shift of the amino group protons (-NH₂) can vary and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon at the C2 position, the carbons of the geminal methyl groups, the aminomethylene carbon, and the methoxy carbon. The chemical shifts of these carbons are predictable based on their functional groups and neighboring atoms.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C(O)OCH₃ | ~3.7 | ~51 |

| -CH₂ NH₂ | ~2.8 | ~50 |

| C(CH₃ )₂ | ~1.2 | ~25 |

| -NH₂ | Variable (broad) | - |

| C (CH₃)₂ | - | ~40 |

| C =O | - | ~175 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are employed to resolve complex spectral overlaps and to establish definitive correlations between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound", a key correlation would be expected between the protons of the aminomethylene group and the amino group, if coupling occurs.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the methyl, methylene (B1212753), and methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, correlations would be expected between the methoxy protons and the carbonyl carbon, and between the geminal methyl protons and the quaternary C2 carbon as well as the aminomethylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation. For "this compound", through-space interactions might be observed between the protons of the geminal methyl groups and the aminomethylene group.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.

For "this compound" (molecular weight: 145.20 g/mol ), the molecular ion peak at m/z 145 would be expected. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the carbon-carbon bonds.

Expected Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 114.

Cleavage of the C2-C3 bond: This is a common fragmentation for amino compounds (alpha-cleavage), which could lead to the formation of a stable iminium ion.

Loss of the entire ester functional group: Cleavage could lead to a fragment corresponding to the aminodimethylbutane portion of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Since "this compound" contains a basic amino group, it is well-suited for ESI in positive ion mode. This technique typically produces a protonated molecule, [M+H]⁺, which for this compound would be observed at m/z 146. ESI is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the protonated molecule, providing further structural details. Studies on similar N,N-dimethyl amino acids have shown that ESI-MS/MS spectra can be highly characteristic of the methyl groups and the amino acid side chain. nih.gov

For the detection and quantification of "this compound" in complex matrices at very low concentrations, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

LC-MS: This technique is ideal for the analysis of polar compounds. scielo.org.za "this compound" can be separated from other components in a mixture using liquid chromatography and then detected with high sensitivity and selectivity by the mass spectrometer, often using ESI. The sensitivity of LC-MS methods can be significantly higher than GC-MS for certain amino compounds. scielo.org.za

GC-MS: For analysis by GC-MS, derivatization of the polar amino group is often necessary to increase the volatility and thermal stability of the analyte. nist.govresearchgate.net Common derivatization reagents for amino acids include chloroformates. nist.gov The derivatized compound can then be separated by gas chromatography and detected by the mass spectrometer. GC-MS is a robust and reliable technique for metabolite profiling and can provide high chromatographic resolution.

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be detected, providing a molecular fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for the structural elucidation of this compound. The FTIR spectrum provides definitive evidence for the presence of its key functional groups: the primary amine (-NH₂), the ester group (-COOCH₃), and the sterically bulky 2,2-dimethylbutanoate backbone.

The spectrum is characterized by several distinct absorption bands. The N-H stretching vibrations of the primary amine typically appear as a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region. The asymmetric and symmetric stretching of these bonds provides a clear marker for the -NH₂ group. Another critical peak is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, which is expected to be prominent in the 1750-1730 cm⁻¹ range.

The C-O stretching vibrations of the ester group are also identifiable, typically appearing as two bands in the 1300-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and dimethyl groups are observed as strong absorptions just below 3000 cm⁻¹. Furthermore, the N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹. The presence and precise location of these peaks collectively confirm the molecular structure of this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3300 | Medium |

| C-H Stretch (aliphatic) | Alkane (CH₃, C(CH₃)₂) | 2980 - 2850 | Strong |

| C=O Stretch | Ester (-COOCH₃) | 1750 - 1730 | Strong, Sharp |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C-H Bend (asymmetric & symmetric) | Alkane (CH₃) | 1470 - 1370 | Medium |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of similar small-molecule amino acid esters allows for a description of the expected structural features. The analysis would reveal the conformation of the butanoate chain and the orientation of the amino and methyl ester groups. A key feature of interest would be the hydrogen bonding network formed by the primary amine group. The N-H groups can act as hydrogen bond donors, while the ester's carbonyl oxygen and the nitrogen atom itself can act as acceptors. These interactions are fundamental to the stability and physical properties of the crystal lattice.

The data obtained from X-ray diffraction analysis includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. For related amino acid crystals, various crystal systems, including monoclinic and orthorhombic, have been observed. ua.ptnih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 8.95 |

| b (Å) | Unit cell dimension. | 6.10 |

| c (Å) | Unit cell dimension. | 15.20 |

| β (°) | Unit cell angle. | 98.5 |

| V (ų) | Volume of the unit cell. | 821.5 |

| Z | Number of molecules per unit cell. | 4 |

Chromatographic Separations and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. Various chromatographic techniques are employed in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A common method involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

For this compound, a C18 column is typically suitable. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, making low wavelength detection (e.g., 200-210 nm) necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used for more universal and sensitive detection.

Table 3: Typical HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD/MS |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polarity of the amino group, amino acid esters like this compound are often not volatile enough for direct GC analysis and are prone to thermal degradation. nih.govnih.gov Therefore, a derivatization step is typically required to increase their volatility and thermal stability. nih.govnist.gov

The primary amine can be converted into a less polar derivative, for instance, by acylation (e.g., with pentafluoropropionic anhydride) or silylation (e.g., with MTBSTFA). nih.govmdpi.com After derivatization, the compound can be analyzed on a non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent). A temperature-programmed oven is used to elute compounds based on their boiling points. Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantitative data and structural information.

Table 4: Representative GC Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometry (MS) |

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)- and (S)-Methyl 3-amino-2,2-dimethylbutanoate. Chiral HPLC is the benchmark technique for separating and quantifying these enantiomers. dntb.gov.ua This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely effective for a broad range of racemic compounds. asianpubs.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Another approach is ligand-exchange chromatography, where a CSP is coated with a chiral ligand (e.g., an L-amino acid) and the mobile phase contains a metal ion (e.g., Cu²⁺). dntb.gov.ua The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution between the enantiomeric peaks.

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

There are no specific DFT studies published in the scientific literature for Methyl 3-amino-2,2-dimethylbutanoate. DFT is a computational method used to investigate the electronic structure of many-body systems. In the context of a molecule like this compound, such studies would typically provide detailed information on its optimized geometry and electronic properties.

Geometry Optimization and Electronic Structure Analysis

Without dedicated computational studies, the optimized geometry, including bond lengths, bond angles, and dihedral angles of this compound, remains undetermined. Similarly, a detailed analysis of its electronic structure, which would describe the distribution of electrons within the molecule and identify key electronic features, has not been performed.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies of these orbitals and their energy gap are fundamental descriptors of chemical behavior. For this compound, these parameters have not been calculated and reported.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species. No ESP maps for this compound are available in the literature.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analyses provide insights into the dynamic behavior and stable conformations of a molecule.

Force Field-Based Conformer Searches

A systematic search for stable conformers of this compound using force field-based methods has not been documented. Such a study would identify the various low-energy spatial arrangements the molecule can adopt, which is essential for understanding its biological and chemical activity.

Intermolecular Interaction Analysis

The study of how this compound interacts with itself and with other molecules is critical for understanding its properties in condensed phases. However, no specific research on the intermolecular interactions of this compound has been published.

In-Depth Computational Analysis of this compound Remains Elusive

Computational chemistry provides a powerful lens through which the intricate behaviors of molecules can be understood. Techniques such as Hirshfeld surface analysis are instrumental in elucidating intermolecular interactions that govern the packing of molecules in a crystalline state. This method, combined with 2D fingerprint plots, offers a visual and quantitative assessment of close contacts between atoms, which is crucial for understanding the supramolecular architecture of a compound.

Similarly, reduced density gradient (RDG) analysis is a valuable tool for visualizing and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces. This analysis helps in identifying the regions of a molecule that are involved in these weak interactions, providing insights into the stability of molecular complexes.

On the kinetic and mechanistic front, reaction pathway modeling and the characterization of transition states are fundamental to predicting the reactivity of a compound. These computational methods allow for the exploration of potential reaction mechanisms and the determination of activation energies, which are key to understanding how a reaction proceeds. The prediction of kinetic parameters provides quantitative data on reaction rates, which is essential for process optimization and the design of new synthetic routes.

While detailed studies on related molecules, such as various amino esters and dimethylbutanoate derivatives, have been conducted, the specific application of these advanced computational methodologies to this compound has not been reported in the reviewed literature. The absence of such data precludes a detailed discussion on the specific computational and theoretical characteristics of this compound as outlined. Further research is necessary to characterize its molecular properties and reactivity profile using these powerful computational tools.

Applications in Specialized Organic Synthesis

Role in Pharmaceutical Intermediate Synthesis

The structural motif of β-amino acids and their esters is a valuable component in the design and synthesis of pharmacologically active molecules. The presence of both a nucleophilic amino group and an electrophilic ester group allows for a variety of chemical transformations, making compounds like Methyl 3-amino-2,2-dimethylbutanoate attractive as pharmaceutical intermediates.

Precursors for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. Amino acid derivatives are crucial in the synthesis of many APIs. While direct utilization of this compound as a precursor for a specific, marketed API is not prominently reported, its structure is analogous to building blocks used in the synthesis of various therapeutic agents. The primary amine can be functionalized to introduce desired pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The gem-dimethyl group provides steric hindrance, which can be exploited to influence the conformation of the final molecule, potentially enhancing its binding affinity to a biological target or improving its metabolic stability.

Building Blocks for Drug Candidates

In the realm of drug discovery and development, the exploration of novel molecular scaffolds is paramount. This compound can serve as a chiral or achiral building block for the synthesis of new drug candidates. Its bifunctional nature allows for its incorporation into peptide mimics (peptidomimetics), which are designed to imitate or block the biological function of peptides. The steric bulk provided by the 2,2-dimethyl groups can impart resistance to enzymatic degradation, a desirable property for many drug candidates. The table below illustrates potential modifications of this compound and the resulting classes of compounds with therapeutic potential.

| Starting Material | Reaction Type | Resulting Functional Group | Potential Therapeutic Area |

| This compound | Amide coupling | Substituted amide | Antivirals, Anticancer |

| This compound | N-Alkylation | Secondary or tertiary amine | CNS disorders, Cardiovascular |

| This compound | Ester hydrolysis | Carboxylic acid | Metabolic disorders |

| This compound | Reduction | Amino alcohol | Anti-inflammatory |

Contributions to Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel organic molecules with specific biological activities. While there is no direct evidence of this compound being used in current agrochemical products, its structural features suggest potential applications. For example, sterically hindered esters of certain carboxylic acid agrochemicals are explored for controlled-release formulations. The hydrolysis rate of the ester can be tuned by the steric environment, and the 2,2-dimethyl groups in this compound could potentially be used to control the release of an active agrochemical acid. Furthermore, the amino group can be derivatized to create compounds with desired herbicidal or pesticidal activity.

Utility in Materials Science

The field of materials science constantly seeks new monomers to create polymers with tailored properties. β-amino esters are known precursors to poly(β-amino ester)s (PBAEs), a class of biodegradable polymers with significant applications in drug delivery and gene therapy. rug.nlrsc.orgnih.gov

Monomer Development for Polymerization

This compound can theoretically be used as a monomer in the synthesis of PBAEs. The polymerization typically proceeds via a Michael addition reaction between a primary or secondary amine and a diacrylate. rug.nl In this context, the primary amine of this compound could react with a diacrylate monomer. The resulting polymer would have pendant methyl ester groups and gem-dimethyl groups along the polymer backbone. The steric hindrance from the 2,2-dimethyl groups would likely influence the polymerization kinetics and the properties of the resulting polymer.

The table below compares this compound with other common amine monomers used in PBAE synthesis.

| Amine Monomer | Structure | Key Features | Potential Impact on Polymer |

| 1,4-Butanediamine | H₂N-(CH₂)₄-NH₂ | Linear, flexible | Forms linear polymers |

| Piperazine | C₄H₁₀N₂ | Cyclic, secondary amine | Increased rigidity |

| This compound | H₂N-CH₂-C(CH₃)₂-COOCH₃ | Sterically hindered, ester side chain | Potentially altered degradation rate, hydrophobicity |

Modification of Material Properties

The incorporation of this compound as a comonomer in polymerization could lead to materials with modified properties. The bulky 2,2-dimethyl groups could increase the glass transition temperature (Tg) of the polymer, making it more rigid. These groups could also create free volume within the polymer matrix, potentially affecting its permeability to gases or small molecules. The ester side chains would introduce hydrolyzable linkages, contributing to the biodegradability of the polymer. The rate of hydrolysis, and thus the degradation rate of the material, could be influenced by the steric hindrance around the ester group. Such tunable degradation is a highly sought-after characteristic for materials used in controlled drug release and temporary medical implants.

Information regarding the use of this compound in analytical chemistry is not publicly available.

Extensive searches for scientific literature and data concerning the application of this compound as a reference standard for method validation and quality control did not yield specific results. While information on related compounds and general chemical properties can be found, details pertaining to its use in this specialized area of analytical chemistry are not present in the available resources.

Therefore, it is not possible to provide a detailed article on the "" focusing on its "Use as Reference Standards in Analytical Chemistry" and "Method Validation and Quality Control" as per the requested outline.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-2,2-dimethylbutanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related methyl ester (Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) was prepared by reacting an amino ester hydrochloride with trifluoroethyl triflate in tetrahydrofuran (THF) at 60°C for 27 hours under nitrogen, followed by purification via C18 reverse-phase chromatography . Optimizing reaction time, temperature, and stoichiometry (e.g., 2 equivalents of trifluoroethyl triflate) is critical for yield improvement.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For instance, H-NMR in DMSO-d6 confirmed the structure of a similar compound (δ 3.79 ppm for methoxy protons, δ 2.54 ppm for methylamino protons) . LCMS retention times (e.g., 1.5 minutes under specific gradients) and molecular ion peaks ([M+H]<sup>+</sup>) provide additional validation .

Q. How should this compound be stored to ensure stability?

- Methodology : Store as a hydrochloride salt under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Stability studies on analogous methyl esters show decomposition rates increase at room temperature in polar solvents like water or methanol .

Q. What starting materials are commonly used to synthesize this compound?

- Methodology : Tert-butoxycarbonyl (Boc)-protected amino acids (e.g., Boc-3,3-dimethylbutanoate) are typical precursors. Deprotection with HCl/dioxane yields the free amine, which is subsequently methylated using methyl iodide or dimethyl sulfate in dimethylformamide (DMF) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodology : Chiral resolution via diastereomeric salt formation or asymmetric catalysis. For example, a related (2S)-configured methyl ester was synthesized using a chiral auxiliary (e.g., (S)-tert-leucine) and resolved via recrystallization with (+)- or (–)-camphorsulfonic acid . Enantiomeric excess (ee) can be quantified using chiral HPLC with a cellulose-based column .

Q. What isotopic labeling strategies are suitable for metabolic tracing studies involving this compound?

- Methodology : Deuterium or C labeling at the methyl or amino groups. A deuterated analog of 2-methylbutanoic acid (d3-labeling) was synthesized using deuterated methyl iodide, suggesting similar approaches for this compound . Isotopic purity (>98%) is confirmed via high-resolution mass spectrometry (HRMS).

Q. How can contradictory data on reaction yields between different synthetic routes be resolved?

- Methodology : Systematic comparison of solvent polarity, catalyst loading, and purification methods. For instance, THF vs. DMF as solvents for amination reactions may lead to varying yields due to differences in nucleophilicity. Replicating conditions from patent EP 4,374,877 (e.g., 60°C for 27 hours) and adjusting for steric hindrance from dimethyl groups can resolve discrepancies .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?

- Methodology : pH-dependent hydrolysis studies using UV-Vis spectroscopy or H-NMR to monitor ester cleavage. For example, hydrolysis of ethyl 3-hydroxy-2,2-dimethylbutanoate was accelerated under alkaline conditions (pH >10), with rate constants determined via pseudo-first-order kinetics . Computational modeling (DFT) can further elucidate transition states and steric effects from dimethyl substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.